2-(4-acetamidophenyl)-N,N-dimethylacetamide
CAS No.: 1060281-99-3
Cat. No.: VC11942905
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060281-99-3 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-(4-acetamidophenyl)-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C12H16N2O2/c1-9(15)13-11-6-4-10(5-7-11)8-12(16)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) |
| Standard InChI Key | KCIKBZBMLNQONN-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of this compound, 2-(4-acetamidophenyl)-N,N-dimethylacetamide, reflects its bifunctional architecture. The central phenyl ring is substituted at the fourth position with an acetamide group (), while the methylene-linked acetamide group is dimethylated at the nitrogen atom (). The SMILES notation succinctly encodes this structure, highlighting the acetamidophenyl and dimethylacetamide components.
Synthesis and Reaction Pathways
| Step | Reactants | Solvents | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Hydroxyacetophenone, Chloroacetyl chloride | THF | 0–5°C | 2 h | 85% |
| 2 | Intermediate, Dimethylamine | THF/Methanol | 20°C | 18 h | 24% |
The low yield (24%) in the second step underscores the challenges of achieving efficient N,N-dimethylation under mild conditions. Purification via silica gel chromatography (ethyl acetate/n-hexane, 3:1) afforded the final product as a white solid . For 2-(4-acetamidophenyl)-N,N-dimethylacetamide, a similar strategy could involve substituting 4-aminoacetophenone as the starting material, followed by acetylation and subsequent dimethylation.
Physicochemical Properties
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Solubility: The compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMAc, DMSO) due to its amide functionalities, with limited solubility in aliphatic hydrocarbons .
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Melting Point: Analogous N,N-dimethylacetamide derivatives, such as 2-(4-acetylphenoxy)-N,N-dimethylacetamide, melt between 111–113°C . A similar range is anticipated for this compound.
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Stability: The acetamide and dimethylamide groups confer resistance to hydrolysis under neutral conditions, though strong acids or bases may cleave the amide bonds .
Thermochemical data for N,N-dimethylacetamide (DMAc) reveal a standard enthalpy of formation () of in the liquid phase . While direct measurements for 2-(4-acetamidophenyl)-N,N-dimethylacetamide are unavailable, the additional phenyl and acetamide groups likely increase due to enhanced molecular complexity.
Industrial and Research Applications
In synthetic chemistry, this compound’s dual amide groups make it a candidate for coordination chemistry. The acetamide moiety could act as a ligand for metal ions, facilitating the synthesis of organometallic complexes. Furthermore, its aromatic core positions it as a potential precursor in the synthesis of polyamides or dendrimers, where repetitive amide linkages are critical.
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